N-(3,4-difluorophenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Description
Scientific Research Applications
Antibacterial Activity
Naphthyridine derivatives, closely related to the chemical structure , have been extensively studied for their antibacterial properties. One study focused on pyridonecarboxylic acids, showcasing the synthesis and antibacterial activity of various naphthyridine analogues, revealing that certain compounds exhibited significant antibacterial activity, warranting further biological investigation (Egawa et al., 1984). This suggests that modifications to the naphthyridine core, such as those in the given compound, could lead to potential antibacterial agents.
Receptor Antagonistic Activity
Naphthyridine derivatives have also been explored for their potential as receptor antagonists. A study synthesizing cyclic analogues of N-[3,5-bis(trifluoromethyl)benzyl]-7,8-dihydro-N, 7-dimethyl-5-(4-methylphenyl)-8-oxo-1,7-naphthyridine-6-carboxamide demonstrated excellent NK(1) antagonistic activities, both in vitro and in vivo, highlighting the therapeutic potential for bladder function disorders (Natsugari et al., 1999). This indicates the versatility of naphthyridine scaffolds in targeting receptor-mediated pathways.
Cytotoxic Activity
Another avenue of research has involved evaluating the cytotoxic activity of naphthyridine carboxamide derivatives. Studies have shown that certain derivatives exhibit potent cytotoxicity against various cancer cell lines, including murine leukemia and human Jurkat leukemia cells, with some compounds showing significant in vivo efficacy against colon tumors in mice (Deady et al., 2003). This demonstrates the potential of naphthyridine derivatives in the development of new cancer therapies.
Chemiluminescence in Analytical Chemistry
Naphthyridine derivatives have been employed as chemiluminescence derivatization reagents for the sensitive detection of carboxylic acids and amines in high-performance liquid chromatography (HPLC). This application underscores the utility of naphthyridine derivatives in enhancing the sensitivity and selectivity of analytical methods for detecting bioactive molecules (Morita & Konishi, 2002).
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2/c1-3-23-9-13(16(24)12-6-4-10(2)21-17(12)23)18(25)22-11-5-7-14(19)15(20)8-11/h4-9H,3H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNYNGZDPWVJSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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